N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
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Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a complex organic compound with a molecular formula of C23H24N2O4 This compound is characterized by the presence of a quinoxaline ring, a dimethoxyphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide typically involves multiple steps. One common approach is the condensation of 3,4-dimethoxyphenethylamine with an appropriate acylating agent to form the intermediate acetamide. This intermediate is then reacted with a quinoxaline derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoxaline ring to a dihydroquinoxaline derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted aromatic compounds.
Scientific Research Applications
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoxaline ring can intercalate with DNA, inhibiting the replication process and leading to potential anticancer effects. Additionally, the dimethoxyphenyl group may interact with cellular proteins, modulating their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl group but lacks the quinoxaline ring.
2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetamide: Contains the quinoxaline ring but lacks the dimethoxyphenyl group.
Uniqueness
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the quinoxaline ring and the dimethoxyphenyl group allows for diverse interactions with molecular targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-14-21(26)24(17-7-5-4-6-16(17)23-14)13-20(25)22-11-10-15-8-9-18(27-2)19(12-15)28-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,25) |
InChI Key |
OPLXOAHLPKITCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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